molecular formula C27H38O13 B1247324 Asperuloide B

Asperuloide B

Cat. No.: B1247324
M. Wt: 570.6 g/mol
InChI Key: BQMYRPGSJXGSKG-KDSDCWTGSA-N
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Description

Asperuloide B is a dimeric iridoid glucoside isolated from Asperula maximowiczii, a plant studied for its bioactive constituents. Structurally, it belongs to the iridoid family, characterized by cyclopentanopyran monoterpenoids. The compound was identified through extensive spectroscopic analysis, including HRFABMS, IR, UV, and NMR, confirming its molecular formula as C₂₇H₃₈O₁₃ . Key features include:

  • Optical rotation: [α]¹⁸_D = -40.6° (c 0.38, MeOH).
  • UV λmax: 236 nm (log ε 4.02).
  • IR peaks: 3414 cm⁻¹ (hydroxyl), 1726 cm⁻¹ (ester), and 1634 cm⁻¹ (α,β-unsaturated ester).
    Its dimeric structure involves two iridoid units linked via ester bonds, as inferred from alkaline hydrolysis studies of its analog, Asperuloide A .

Properties

Molecular Formula

C27H38O13

Molecular Weight

570.6 g/mol

IUPAC Name

methyl (1S,4aS,6S,7R,7aS)-6-[(4R,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14-,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1

InChI Key

BQMYRPGSJXGSKG-KDSDCWTGSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O

Synonyms

asperuloide B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Asperuloides A, B, and C

Parameter Asperuloide A This compound Asperuloide C
Molecular Formula C₂₇H₃₈O₁₃ C₂₇H₃₈O₁₃ C₂₈H₄₃O₁₄
Molecular Weight 570.61 g/mol 570.61 g/mol 602.64 g/mol
[α]D -19.5° (c 1.52, CHCl₃) -40.6° (c 0.38, MeOH) -53.2° (c 0.063, MeOH)
UV λmax (MeOH) 235 nm (log ε 3.93) 236 nm (log ε 4.02) 235 nm (log ε 3.88)
IR Peaks (cm⁻¹) 3422 (OH), 1718 (ester), 1646 (α,β-ester) 3414 (OH), 1726 (ester), 1634 (α,β-ester) 3422 (OH), 1718 (ester), 1634 (α,β-ester)
Structural Features Dimer with ester linkage; confirmed by X-ray crystallography Dimer with ester linkage; stereochemical variation Additional methyl or glycosyl group inferred from molecular formula

Key Differences:

Stereochemistry : this compound exhibits a significantly higher levorotatory optical rotation (-40.6°) compared to Asperuloide A (-19.5°), suggesting distinct stereochemical configurations in the dimeric linkage .

Functional Groups: While all three compounds share ester and α,β-unsaturated ester moieties, this compound’s IR peak at 1726 cm⁻¹ (vs.

Molecular Complexity : Asperuloide C (C₂₈H₄₃O₁₄) differs by an additional CH₅O unit, likely a methyl or methoxy substitution, altering its polarity and bioactivity profile.

Functional and Pharmacological Context

Iridoids like this compound are implicated in traditional medicine for treating inflammation, hypertension, and microbial infections .

  • Asperuloide A : Demonstrated anti-inflammatory properties in preliminary assays, attributed to its ester-linked dimeric structure .

Research Implications

The comparison underscores the importance of stereochemistry and substituent effects in iridoid bioactivity. Future studies should focus on:

  • Crystallographic analysis of this compound to resolve its 3D structure.
  • Comparative bioassays to evaluate anti-inflammatory, antimicrobial, and cytotoxic properties across the three compounds.

Q & A

Q. What are the standard methodologies for isolating Asperuloide B from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Researchers should:

  • Use maceration or Soxhlet extraction with polarity-adjusted solvents to optimize compound solubility .
  • Apply column chromatography (silica gel or Sephadex LH-20) for preliminary separation, followed by HPLC for final purification .
  • Validate purity via NMR and LC-MS, ensuring <95% purity for biological assays .

Q. How is the structural elucidation of this compound conducted?

Structural determination relies on spectroscopic techniques:

  • NMR (1H, 13C, 2D-COSY, HSQC, HMBC) to identify functional groups and connectivity .
  • Mass spectrometry (HR-ESI-MS) for molecular formula confirmation .
  • X-ray crystallography (if crystalline) for absolute stereochemistry determination .
  • Compare spectral data with existing literature to confirm identity .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include:

  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Anti-inflammatory activity : ELISA-based measurement of TNF-α or IL-6 in LPS-stimulated macrophages .
  • Antioxidant capacity : DPPH or ABTS radical scavenging assays .
  • Ensure assays include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in:

  • Experimental parameters : Cell line viability, compound concentrations, or incubation times. Replicate studies under standardized conditions .
  • Compound purity : Verify via HPLC and NMR; impurities may confound results .
  • Biological models : Compare outcomes across multiple cell lines or in vivo models to assess specificity .
  • Statistical analysis : Apply ANOVA or non-parametric tests to evaluate significance thresholds .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

Key factors include:

  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify molecular targets .
  • Dose-response profiling : Use gradient concentrations to establish efficacy-toxicity relationships .
  • Kinetic studies : Assess time-dependent effects (e.g., ROS generation) to differentiate acute vs. chronic responses .
  • Control experiments : Include siRNA knockdown or inhibitor co-treatment to validate pathway involvement .

Q. How should extraction protocols be optimized to maximize this compound yield without degradation?

Optimization strategies:

  • Response Surface Methodology (RSM) : Design experiments varying solvent ratio, temperature, and extraction time to model optimal conditions .
  • Stability testing : Monitor thermal and pH stability via LC-MS to prevent isomerization or decomposition .
  • Green chemistry : Evaluate ultrasound- or microwave-assisted extraction for efficiency and sustainability .

Methodological Guidelines for Data Presentation

  • Tables : Summarize analytical results (e.g., IC50 values, spectral data) with clear headings, footnotes, and statistical metrics (mean ± SD) .
  • Figures : Use line graphs for dose-response curves and heatmaps for omics data, ensuring axis labels follow SI units .
  • Supplementary Materials : Include raw chromatograms, NMR spectra, and assay protocols for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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